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Compound of Interest

Compound Name: (4-Phenylpyridin-2-YL)methanol

Cat. No.: B1610890

This technical guide provides a detailed exploration of the spectroscopic characteristics of (4-
Phenylpyridin-2-YL)methanol, a heterocyclic compound of interest in medicinal chemistry
and materials science. This document is intended for researchers, scientists, and professionals
in drug development, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data. While experimental data for this specific
isomer is not readily available in public databases, this guide will provide predicted data based
on established principles and comparative analysis with structurally similar molecules. This
approach ensures a scientifically grounded framework for understanding the spectroscopic
behavior of this compound.

Molecular Structure and Its Spectroscopic
Implications

(4-Phenylpyridin-2-YL)methanol possesses a unique combination of a pyridine ring, a phenyl
group, and a primary alcohol. This intricate arrangement of functional groups gives rise to a
distinct spectroscopic signature. The phenyl ring introduces aromatic protons and carbons,
while the substituted pyridine ring exhibits characteristic shifts due to the nitrogen's electron-
withdrawing nature. The methanol group contributes a hydroxyl proton and a methylene group,
both of which are readily identifiable in NMR spectroscopy.

Caption: Molecular structure of (4-Phenylpyridin-2-YL)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. Below are the predicted *H and 13C NMR data for (4-Phenylpyridin-2-YL)methanol.

'H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both
the phenyl and pyridine rings, as well as the methylene and hydroxyl protons of the methanol

group.

Table 1: Predicted *H NMR Data for (4-Phenylpyridin-2-YL)methanol

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~8.6 d 1H H6 (Pyridine)
~7.8 d 1H H3 (Pyridine)
~7.6 m 2H H2', H6' (Phenyl)
~75 m 2H H3', H5' (Phenyl)
~7.4 m 1H H4' (Phenyl)
~7.3 d 1H H5 (Pyridine)
~4.8 S 2H -CH20H
~4.5 t (broad) 1H -OH

Causality of Experimental Choices: The choice of a deuterated solvent, such as CDClIs or
DMSO-ds, is critical for *H NMR. CDCIs is a common choice for its ability to dissolve a wide
range of organic compounds and its single deuterium lock signal. The addition of a small
amount of D20 can be used to confirm the hydroxyl proton signal, as it will exchange with the
deuterium and disappear from the spectrum. The choice of a 400 or 500 MHz spectrometer
provides sufficient resolution to distinguish between the various aromatic protons.

Experimental Protocol: *H NMR Spectroscopy
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» Dissolve approximately 5-10 mg of (4-Phenylpyridin-2-YL)methanol in 0.6 mL of a suitable
deuterated solvent (e.g., CDCIs).

o Transfer the solution to a 5 mm NMR tube.
e Acquire the *H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

e Process the data, including Fourier transformation, phase correction, and baseline
correction.

 Integrate the signals and determine the chemical shifts relative to the residual solvent peak
or an internal standard (e.g., TMS).

Caption: General workflow for NMR spectroscopy.

3C NMR Spectroscopy

The 13C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted 13C NMR Data for (4-Phenylpyridin-2-YL)methanol

Chemical Shift (6, ppm) Assighment
~160 C2 (Pyridine)
~150 C6 (Pyridine)
~148 C4 (Pyridine)
~138 C1' (Phenyl)
~129 C3', C5' (Phenyl)
~128 C4' (Phenyl)
~127 C2', C6' (Phenyl)
~121 C3 (Pyridine)
~119 C5 (Pyridine)
~65 -CH20H
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Expertise & Experience: The chemical shifts of the pyridine carbons are significantly influenced
by the nitrogen atom. The carbons adjacent to the nitrogen (C2 and C6) are deshielded and
appear at a lower field. The phenyl-substituted carbon (C4) also experiences a downfield shift.
The methylene carbon of the methanol group will have a characteristic shift around 65 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of (4-Phenylpyridin-2-YL)methanol is expected to show characteristic absorption
bands for the O-H, C-H, C=N, and C=C bonds.

Table 3: Predicted IR Absorption Bands for (4-Phenylpyridin-2-YL)methanol

Wavenumber (cm—?) Intensity Assignment
3400-3200 Broad, Strong O-H stretch (alcohol)
3100-3000 Medium Aromatic C-H stretch
2950-2850 Medium Aliphatic C-H stretch
1600-1580 Medium-Strong C=N stretch (pyridine)
1500-1400 Medium-Strong C=C stretch (aromatic)
1200-1000 Strong C-O stretch (alcohol)

Trustworthiness: The broadness of the O-H stretching band is a reliable indicator of hydrogen
bonding, which is expected for the alcohol functionality. The presence of sharp peaks in the
1600-1400 cm~1 region is a hallmark of aromatic systems.

Experimental Protocol: IR Spectroscopy

e Prepare a sample of (4-Phenylpyridin-2-YL)methanol as a thin film on a salt plate (e.qg.,
NaCl or KBr) or as a KBr pellet.

o Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the
solid sample.
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e Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm~1.
« ldentify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification.

Table 4: Predicted Mass Spectrometry Data for (4-Phenylpyridin-2-YL)methanol

m/z Interpretation

185 [M]* (Molecular ion)
184 [M-H]*

168 [M-OH]*

154 [M-CH20H]*

108 [Phenyl-CH2]*

78 [Pyridine]™*

77 [Phenyl]*

Authoritative Grounding: The molecular ion peak at m/z 185 would confirm the molecular
weight of the compound (C12H11NO). The fragmentation pattern is predicted based on the
stability of the resulting carbocations and neutral fragments. The loss of a hydroxyl radical (17
amu) or the entire hydroxymethyl group (31 amu) are common fragmentation pathways for
benzylic alcohols.

Experimental Protocol: Mass Spectrometry

o Dissolve a small amount of (4-Phenylpyridin-2-YL)methanol in a suitable volatile solvent
(e.g., methanol or acetonitrile).

 Introduce the sample into the mass spectrometer via a suitable ionization method, such as
Electron lonization (EI) or Electrospray lonization (ESI).

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1610890?utm_src=pdf-body
https://www.benchchem.com/product/b1610890?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1610890?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Acquire the mass spectrum over a suitable m/z range.
e Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.

Caption: Predicted major fragmentation pathways.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic
data for (4-Phenylpyridin-2-YL)methanol. By understanding the expected NMR, IR, and MS
characteristics, researchers can more effectively identify and characterize this compound in
their synthetic and analytical workflows. While the data presented here is based on established
spectroscopic principles and analysis of similar structures, it provides a robust framework for
the interpretation of experimental results.

¢ To cite this document: BenchChem. [Spectroscopic C-Arm of (4-Phenylpyridin-2-
YL)methanol: A Technical Primer]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1610890#spectroscopic-data-of-4-phenylpyridin-2-yl-
methanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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